5-Bromo-N-phenylnicotinamide
Overview
Description
The compound 5-Bromo-N-phenylnicotinamide is a derivative of nicotinic acid, which is a part of the vitamin B3 complex. It is structurally related to nicotinamide, but with a bromine atom and a phenyl group attached to the pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated through a 3-step-one-pot cyclisation reaction using primary amines, as seen in the synthesis of a library of heterocycles from 5-(2-bromoethyl)phenanthridinium bromide . Similarly, N-phenylamides of 5-bromo nicotinic acid derivatives have been synthesized by reacting acid chlorides with substituted anilines, which could be a potential method for synthesizing 5-Bromo-N-phenylnicotinamide .
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Bromo-N-phenylnicotinamide has been determined using X-ray diffraction methods. For instance, the structure of 5-anilinopentadienylidenanilinium bromide was solved, revealing details about bond angles and steric hindrances . This information can be useful in predicting the molecular structure of 5-Bromo-N-phenylnicotinamide, which may also exhibit planarity and specific intermolecular interactions.
Chemical Reactions Analysis
The reactivity of brominated heterocycles has been explored, with the synthesis of various compounds demonstrating the potential for modular reactivity . The presence of a bromine atom in 5-Bromo-N-phenylnicotinamide suggests that it could participate in similar reactions, such as nucleophilic substitution or coupling reactions, which are common in the synthesis of pharmaceuticals and organic materials.
Physical and Chemical Properties Analysis
Compounds similar to 5-Bromo-N-phenylnicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been shown to crystallize as almost planar molecules with intermolecular hydrogen bonding . These properties are significant for understanding the physical state, solubility, and potential biological interactions of 5-Bromo-N-phenylnicotinamide. Additionally, the spectroscopic trends observed in the infrared spectra of N-phenylamides of bromo nicotinic acids can provide insights into the hydrogen bonding tendencies and electronic effects of the compound .
Scientific Research Applications
1. Antagonist Properties in Pain Management
5-Bromo-N-phenylnicotinamide derivatives have been studied for their potential as antagonists of the TRPV1 receptor, showing promise in models of inflammatory pain. A specific derivative, 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, has been highlighted for its excellent profile and advancement into pre-clinical development (Westaway et al., 2008).
2. Role in Synthesizing New Derivatives with Pharmacological Applications
The compound has been used in the synthesis of various new derivatives with potential pharmacological applications. One study focused on the synthesis of thiophene derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, which revealed significant haemolytic, biofilm inhibition, and anti-thrombolytic activities in the synthesized molecules (Ikram et al., 2015).
3. Photodynamic Therapy for Cancer Treatment
5-Bromo-N-phenylnicotinamide derivatives have been investigated for their use in photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine derivatives substituted with these compounds showed significant potential due to their high singlet oxygen quantum yield and good fluorescence properties, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
4. Antitumor Activity
Research has also been conducted on the antitumor activity of 5-Bromo-N-phenylnicotinamide derivatives. For instance, the synthesis and antitumor activity of 2-hydroxy-N-phenylnicotinamide, a derivative of 5-Bromo-N-phenylnicotinamide, was explored, showing potential effectiveness against leukemia P388 treatment (Salahuddin et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-phenylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNIPQERCZMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401452 | |
Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-phenylnicotinamide | |
CAS RN |
313562-28-6 | |
Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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